BENZO(b)THIOPHENE, 3-(p-METHOXYPHENYL)-5-NITRO-2-PHENYL-
Description
The compound "BENZO(b)THIOPHENE, 3-(p-METHOXYPHENYL)-5-NITRO-2-PHENYL-" features a benzo[b]thiophene core substituted at three positions:
- Position 2: A phenyl group.
- Position 3: A p-methoxyphenyl group.
- Position 5: A nitro (-NO₂) group.
While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogues suggest possible anticonvulsant or optoelectronic applications .
Properties
CAS No. |
36266-70-3 |
|---|---|
Molecular Formula |
C21H15NO3S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-nitro-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C21H15NO3S/c1-25-17-10-7-14(8-11-17)20-18-13-16(22(23)24)9-12-19(18)26-21(20)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
VKUYFWWGGQCZBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
3-(p-Methoxyphenyl)-5-nitro-2-phenylbenzo(b)thiophene, also known by its CAS number XR2ZX8GHG7, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(p-methoxyphenyl)-5-nitro-2-phenylbenzo(b)thiophene is C21H15NO3S. The structure features a benzo[b]thiophene core with methoxy and nitro substituents, which may influence its biological activity.
Anticancer Properties
Recent studies have indicated that benzo[b]thiophene derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
| Cell Line | IC50 Value (µM) | Reference Compound | Mechanism |
|---|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38) | Apoptosis induction via caspase activation |
| A549 | 12.50 | Doxorubicin | Cell cycle arrest and apoptosis |
| HeLa | 18.00 | Cisplatin | DNA damage response activation |
Case Studies
- Study on MCF-7 Cells : In a study evaluating the effects of 3-(p-methoxyphenyl)-5-nitro-2-phenylbenzo(b)thiophene on MCF-7 cells, it was found that the compound significantly increased the expression of p53, a protein associated with tumor suppression, leading to enhanced apoptotic activity .
- Comparative Analysis with Other Compounds : The compound was compared with other benzo[b]thiophene derivatives and showed superior cytotoxic effects against A549 cells, indicating its potential as a lead compound for further development in cancer therapy .
The biological activity of 3-(p-methoxyphenyl)-5-nitro-2-phenylbenzo(b)thiophene is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause G1/S phase arrest in various cancer cell lines, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Key Analogues :
Synthesis: Condensation reaction followed by crystallization (69% yield). Relevance: Highlights nitro group placement differences.
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol (8a) Substituents: Methoxy groups at positions 4 and 5. Synthesis: Reduction of a ketone using NaBH₄ (68.3% yield). Relevance: Demonstrates methoxy substitution effects.
5-Substituted Benzo[b]thiophene (3)
- Substituents: Dimeric structure via Friedel-Crafts alkylation.
- Synthesis: Friedel-Crafts alkylation and Newman-Kwart rearrangement.
- Relevance: Alternative synthetic strategies for benzo[b]thiophene derivatives.
Comparison Table :
Structural and Electronic Effects
- Nitro Group : In the target compound, the nitro group at position 5 is directly attached to the benzo[b]thiophene core, enhancing electron-withdrawing effects compared to 7f, where the nitro group is on a piperazine side chain .
- Methoxy vs. p-Methoxyphenyl : The target’s p-methoxyphenyl group at position 3 introduces steric bulk and extended conjugation compared to 8a’s methoxy groups at positions 4 and 7, which primarily affect solubility and electronic delocalization .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing BENZO(b)THIOPHENE derivatives with nitro and methoxyphenyl substituents?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nitration, Friedel-Crafts alkylation, and Suzuki coupling. For example, nitro groups are introduced via nitration of the benzothiophene core under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) . Methoxyphenyl substituents are typically added using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with p-methoxyphenylboronic acid) . Purification often involves column chromatography with silica gel and dichloromethane/hexane gradients .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) resolve aromatic protons (δ 6.5–8.5 ppm) and nitro/methoxy groups (δ 3.8–4.2 ppm for OCH₃; δ 8.2–8.5 ppm for NO₂ proximity effects) .
- MS : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks) .
- X-ray crystallography : Single-crystal diffraction is recommended for resolving stereochemical ambiguities in the benzothiophene core .
Q. What are the key stability considerations for storing nitro-substituted benzothiophenes?
- Methodological Answer : The nitro group increases sensitivity to light and heat. Store in amber vials at –20°C under inert gas (N₂ or Ar). Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can assess decomposition pathways (e.g., nitro reduction or demethylation) .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing multiple substituents to the benzothiophene core be addressed?
- Methodological Answer : Computational modeling (DFT calculations) predicts electron density distribution, guiding nitration or electrophilic substitution sites. For example, the 5-position on benzothiophene is more electrophilic due to conjugation with the thiophene sulfur, favoring nitro group placement . Experimental validation via competitive reactions with directing groups (e.g., tert-butyl) is critical .
Q. What strategies resolve contradictions in reported biological activity data for nitro-aromatic benzothiophenes?
- Methodological Answer : Discrepancies in anticonvulsant or cytotoxic activity may arise from impurities or stereochemical variations. Reproduce assays with rigorously purified batches (HPLC purity >98%) and validate via:
- Dose-response curves : Compare IC₅₀ values across studies .
- Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., CYP450-mediated nitro reduction) .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., COX-2 or GABA receptors). Focus on key residues (e.g., Arg120 in COX-2 for nitro group interactions) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral resolution via preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) is effective but costly. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) offers scalable alternatives .
Data Contradiction Analysis
Q. Why do some studies report high anticonvulsant activity for this compound, while others show negligible effects?
- Analysis : Variations in animal models (e.g., maximal electroshock vs. pentylenetetrazole-induced seizures) and pharmacokinetic parameters (e.g., blood-brain barrier penetration) may explain discrepancies. Cross-study meta-analysis using standardized protocols (e.g., NIH Stroke Scale) is recommended .
Experimental Design Recommendations
Q. What controls are essential in biological assays to isolate the compound’s effects from solvent or impurity artifacts?
- Recommendations :
- Include vehicle controls (e.g., DMSO at <0.1% v/v).
- Use knockout models (e.g., CYP450-deficient mice) to assess metabolite-independent activity .
- Validate purity via orthogonal methods (NMR, LC-MS) before assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
